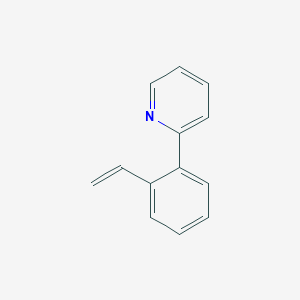

2-(2-Ethenylphenyl)pyridine

Description

Properties

Molecular Formula |

C13H11N |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-(2-ethenylphenyl)pyridine |

InChI |

InChI=1S/C13H11N/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-14-13/h2-10H,1H2 |

InChI Key |

JXMVSGDHAJYYOB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=CC=C1C2=CC=CC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

2-Chloro-5-fluoropyridin-3-amine

- Structure : Chlorine (position 2), fluorine (position 5), and amine (position 3) on pyridine.

- Molecular Weight : 146.55 g/mol (vs. ~197 g/mol for the target compound) .

- Key Differences: Substituent Effects: Chlorine is a stronger electron-withdrawing group than fluorine, reducing the pyridine ring’s electron density. This makes the compound more reactive in nucleophilic substitutions. Solubility: Chlorine’s hydrophobicity likely reduces aqueous solubility compared to the morpholino-containing target compound. Applications: Primarily used as a synthetic intermediate due to chlorine’s utility as a leaving group .

2-Amino-3-nitro-5-fluoropyridine

- Structure : Nitro (position 3), fluorine (position 5), and amine (position 2) on pyridine.

- Molecular Weight : 171.11 g/mol .

- Key Differences: Electronic Effects: The nitro group strongly withdraws electrons, deactivating the ring toward electrophilic substitution. In contrast, the target’s morpholino donates electrons, enhancing reactivity at specific positions. Stability: Nitro groups may increase toxicity or instability under reducing conditions, whereas morpholino improves metabolic stability. Applications: Limited to niche synthetic routes due to nitro’s reactivity .

5-(2-Methoxypyridin-3-yl)pyridin-2-amine

- Structure : Bipyridine system with methoxy (position 2 on one pyridine) and amine (position 2 on the other).

- Molecular Weight : 201.23 g/mol .

- Key Differences: Planarity: The bipyridine structure enables stronger π-π stacking in biological targets, unlike the single-ring target compound. Solubility: Methoxy’s moderate polarity provides lower solubility than morpholino but higher than chloro derivatives. Applications: Potential in materials science due to extended conjugation .

Physicochemical and Pharmacokinetic Comparisons

| Compound Name | Substituents | Molecular Weight (g/mol) | Solubility (Predicted) | Key Reactivity |

|---|---|---|---|---|

| 2-Fluoro-5-morpholinopyridin-3-amine | 2-F, 5-Morpholino, 3-NH2 | ~197 | High (polar groups) | Electron-rich ring, stable to metabolism |

| 2-Chloro-5-fluoropyridin-3-amine | 2-Cl, 5-F, 3-NH2 | 146.55 | Moderate | Reactive (Cl as leaving group) |

| 2-Amino-3-nitro-5-fluoropyridine | 2-NH2, 3-NO2, 5-F | 171.11 | Low | Electron-poor ring, redox-sensitive |

| 5-(2-Methoxypyridin-3-yl)pyridin-2-amine | Bipyridine, 2-OCH3 | 201.23 | Moderate | Planar, π-π interactions |

Preparation Methods

Hydroxymethylation Under Alkaline Conditions

Reaction of 2-(2-methylphenyl)pyridine with formaldehyde (36% aqueous solution) at 130–160°C and 0.5 MPa pressure generates 2-(2-hydroxyethylphenyl)pyridine. Sodium hydroxide acts as both catalyst and base, facilitating nucleophilic attack of the methyl group on formaldehyde. Patent data indicate that maintaining a 1:0.03 molar ratio of 2-methylpyridine to formaldehyde maximizes conversion (>98.5% purity after rectification).

Acid-Free Dehydration for Vinyl Formation

Dehydration of the hydroxymethyl intermediate traditionally employs strong acids, but recent advances utilize concentrated NaOH (50–95%) at 90°C to eliminate water and form the ethenyl group. This base-mediated process reduces corrosion risks and simplifies purification. Continuous-flow systems further enhance efficiency, achieving reaction times under 5 hours with 81% conversion rates.

Comparative Analysis of Synthetic Methods

*Theoretical method extrapolated from analogous couplings.

Challenges and Optimization Opportunities

Regioselectivity in Condensation Reactions

Unwanted regioisomers may form if the α,β-unsaturated ketone lacks symmetry. Computational modeling suggests that steric effects dominate regiochemical outcomes, with bulkier substituents favoring para-substitution on the pyridine ring. Microwave-assisted synthesis could enhance selectivity by reducing reaction times and thermal degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.